(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid
Beschreibung
(4As,7aS)-1,2,3,4,4a,5,7,7a-Octahydrofuro[3,4-b]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furopyridine ring system with a carboxylic acid substituent at the 4-position. Its stereospecific configuration (4As,7aS) is critical for its role as a key intermediate in synthesizing fluoroquinolone antibiotics, such as moxifloxacin and pradofloxacin . The compound’s octahydro structure imparts rigidity and stereochemical precision, which are essential for binding to bacterial DNA gyrase and topoisomerase IV enzymes .
Synthetic routes to this compound often involve resolution of racemic intermediates using chiral acids like D(-)-tartaric acid, as described in patent literature .
Eigenschaften
IUPAC Name |
(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)5-1-2-9-7-4-12-3-6(5)7/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJCHJKGAGJYCO-BOJSHJERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2COCC2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2COC[C@H]2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative, the compound can be synthesized via a series of steps including hydrogenation, cyclization, and functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to facilitate the cyclization reaction and optimize the reaction conditions, such as temperature and pressure, to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of (4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid exhibit notable antimicrobial properties. For instance, certain derivatives have been synthesized and evaluated for their efficacy against various bacterial strains. A study demonstrated that the compound's structure allows it to interact with bacterial cell membranes effectively, enhancing its antimicrobial action .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Some studies have shown that its derivatives can induce apoptosis in cancer cells through various mechanisms. The structural features of the compound facilitate interactions with specific molecular targets involved in cancer cell proliferation and survival .
3. Neurological Applications
There is emerging evidence that the compound may have neuroprotective effects. Preliminary studies suggest that it could play a role in protecting neurons from oxidative stress and inflammation-related damage. This potential makes it a candidate for further research into treatments for neurodegenerative diseases .
Material Science Applications
1. Polymer Synthesis
(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure contributes to the development of materials with specific mechanical and thermal properties. These polymers can be tailored for applications in coatings and adhesives .
2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs has led to its exploration in drug delivery systems. Its inclusion in formulations can enhance the solubility and bioavailability of poorly soluble drugs. Studies are ongoing to optimize these delivery systems for targeted therapy .
Case Studies
Wirkmechanismus
The mechanism by which (4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic Acid (CAS 3650-09-7)
- Structure : Features a phenanthrene-fused ring system with hydroxyl and isopropyl substituents, differing from the furopyridine core of the target compound.
- Properties : Higher molecular weight (332.43 g/mol) due to additional methyl and isopropyl groups. The hydroxyl groups enhance solubility in polar solvents but may reduce metabolic stability compared to the target compound .
b. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Structure : A pyrimidine ring with chloro and methyl substituents, lacking the fused bicyclic system.
- Properties: Simpler structure (C₆H₅ClN₂O₂) results in lower molecular weight (188.57 g/mol).
- Applications: Used as a building block in agrochemicals and pharmaceuticals, unlike the target compound’s specialized role in quinolones .
c. Pradofloxacin Core: 7-[(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridin-6-yl] Substituent
- Structure : Replaces the furopyridine system with a pyrrolopyridine moiety.
- Properties : The pyrrolo[3,4-b]pyridine ring introduces additional nitrogen atoms, altering electronic properties and binding affinity. This modification is linked to pradofloxacin’s expanded Gram-positive bacterial coverage compared to moxifloxacin .
Physicochemical and Pharmacological Properties
Note: The target compound’s fused furopyridine system balances rigidity and polarity, optimizing it for penetration into bacterial cells .
Biologische Aktivität
(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is (4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid. Its molecular formula is C₉H₁₅NO₂ with a molecular weight of 169.22 g/mol. The structure features a fused bicyclic system that may contribute to its unique biological activities.
Research indicates that compounds similar to (4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid may interact with various biological targets. For instance:
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes linked to cancer progression and cardiovascular diseases.
Pharmacological Effects
- Anti-inflammatory Activity : Studies suggest that this compound can potentially reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
- Analgesic Properties : There is evidence supporting its use in pain management through central nervous system pathways.
- Anticancer Potential : Preliminary findings indicate that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Octahydroindole Derivatives : A study published in Molecules explored derivatives of octahydroindole-2-carboxylic acid (Oic), which shares structural similarities with our compound. The research found that Oic derivatives could enhance the bioavailability of peptides and exhibit significant anti-cancer properties through receptor antagonism and enzyme inhibition .
- Pharmacokinetics Research : Another study investigated the pharmacokinetics of bicyclic compounds similar to (4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid. It was shown that these compounds possess favorable absorption characteristics due to their lipophilicity .
Data Summary Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step strategies with chiral resolution and protecting group chemistry. A validated approach includes:
- Step 1: Reacting ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate with a chiral amine, such as (4As,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, to form a key intermediate via nucleophilic addition .
- Step 2: Boc (tert-butoxycarbonyl) deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final compound .
Validation: Monitor reaction progress using LC-MS and confirm stereochemistry via circular dichroism (CD) or X-ray crystallography.
Advanced: How can computational chemistry predict stereochemical outcomes in its synthesis?
Answer:
Density Functional Theory (DFT) calculations and molecular docking can model transition states to predict enantioselectivity. For example:
- DFT Workflow: Optimize intermediate geometries at the B3LYP/6-31G(d) level to calculate activation energies for diastereomeric pathways .
- Docking Studies: Simulate interactions between the compound and chiral catalysts (e.g., enzymes or metal-ligand complexes) to rationalize observed stereoselectivity .
Note: Cross-validate predictions with experimental optical rotation data or chiral HPLC (e.g., using a CHIRALPAK® column) .
Basic: What analytical techniques confirm its structural identity and purity?
Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic Pbca space group, MoKα radiation, 120 K temperature) .
- Chromatography: Assess purity via HPLC (≥98%) with a C18 column and mobile phases like methanol/water/0.2 M NaH2PO4/tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) .
- Spectroscopy: Confirm functional groups via FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., furopyridine proton signals at δ 3.5–5.0 ppm) .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Answer:
- Case Study: If crystallographic R-factor discrepancies arise (e.g., Rint > 0.05), re-examine data collection (e.g., absorption correction methods like multi-scan) or refine hydrogen atom positions using restraints .
- Spectral Mismatches: For inconsistent NMR shifts, verify solvent effects (e.g., DMSO vs. CDCl3) or employ 2D techniques (HSQC, HMBC) to assign overlapping signals .
Best Practice: Cross-reference with NIST Chemistry WebBook for validated IR/MS data .
Advanced: What in vitro assays evaluate its biological activity?
Answer:
While direct pharmacological data for this compound is limited, analogous studies on related furopyridine derivatives suggest:
- Enzyme Inhibition: Screen against β-lactamases or kinases using fluorometric assays (e.g., NADH depletion monitored at 340 nm) .
- Antimicrobial Testing: Perform microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
Note: Use HEK293 or HepG2 cell lines for cytotoxicity profiling (IC50 via MTT assay) .
Basic: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening: Test palladium/copper catalysts for coupling steps to minimize side products .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates .
- Workflow: Employ Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) .
Advanced: What role do non-covalent interactions play in its crystal packing?
Answer:
X-ray data reveals:
- Hydrogen Bonding: O–H···O interactions between carboxylic acid groups form 1D chains .
- Weak Interactions: C–H···π contacts (3.2–3.5 Å) stabilize the lattice .
Implications: These interactions influence solubility and polymorph formation—critical for formulation studies.
Basic: How is stereochemical purity assessed post-synthesis?
Answer:
- Chiral HPLC: Use a Daicel CHIRALCEL® OD-H column with n-hexane/isopropanol (80:20) to separate enantiomers .
- Optical Rotation: Compare [α]D²⁵ values with literature (e.g., +15° to +20° for the (4As,7aS) isomer) .
Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
Answer:
The carboxylic acid moiety enables coordination with metal ions (e.g., Zn²⁺ or Cu²⁺).
- Protocol: React with Zn(NO3)₂·6H2O in DMF at 120°C to form porous MOFs .
- Applications: Potential use in gas storage (CO₂ adsorption) or drug delivery systems .
Advanced: What strategies mitigate toxicity during handling?
Answer:
- PPE: Use nitrile gloves, full-body suits, and NIOSH-approved respirators (N95) to prevent dermal/ inhalation exposure .
- Waste Management: Neutralize acidic byproducts with NaHCO3 before disposal .
Reference: Follow OSHA GHS guidelines for lab-specific risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
